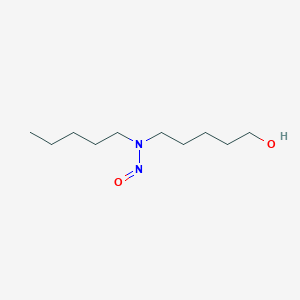
1-Pentanol, 5-(nitrosopentylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanol, 5-(nitrosopentylamino)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a pentane chain, with a nitrosopentylamino group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanol, 5-(nitrosopentylamino)- typically involves the following steps:
Hydroformylation of 1-butene: This reaction involves the addition of carbon monoxide (CO) and hydrogen (H2) to 1-butene to form pentanal. [ \text{CH}_3\text{CH}_2\text{CH}=\text{CH}_2 + \text{CO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} ]
Hydrogenation of pentanal: The pentanal is then hydrogenated to form 1-pentanol. [ \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} ]
Nitrosation: The 1-pentanol is then reacted with nitrosating agents to introduce the nitrosopentylamino group.
Industrial Production Methods
Industrial production of 1-Pentanol, 5-(nitrosopentylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Pentanol, 5-(nitrosopentylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Pentanoic acid and pentanal.
Reduction: Pentylamine.
Substitution: Various substituted pentyl derivatives.
Scientific Research Applications
1-Pentanol, 5-(nitrosopentylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Pentanol, 5-(nitrosopentylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Pentanol: A primary alcohol with similar structural features but lacking the nitrosopentylamino group.
5-Amino-1-pentanol: Contains an amino group instead of a nitroso group.
Pentylamine: An amine with a similar carbon chain but different functional groups.
Uniqueness
1-Pentanol, 5-(nitrosopentylamino)- is unique due to the presence of both hydroxyl and nitrosopentylamino groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
73513-71-0 |
|---|---|
Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
N-(5-hydroxypentyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C10H22N2O2/c1-2-3-5-8-12(11-14)9-6-4-7-10-13/h13H,2-10H2,1H3 |
InChI Key |
OQMHURVDJAERJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCCO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


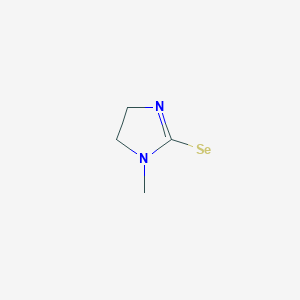
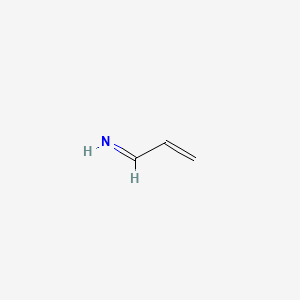
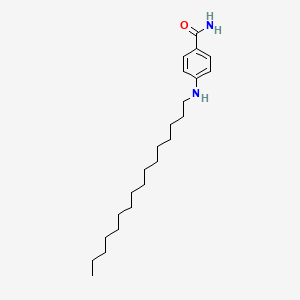
![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
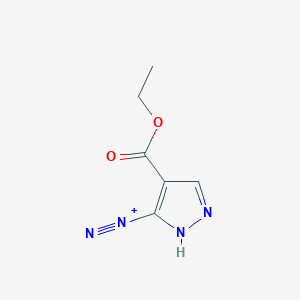
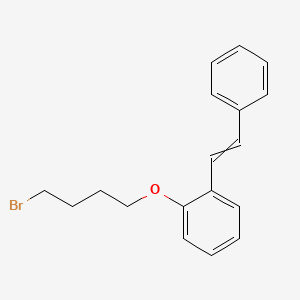
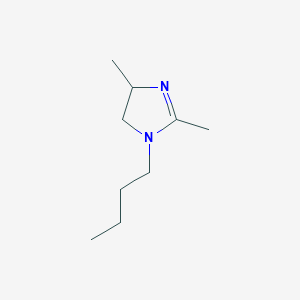
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
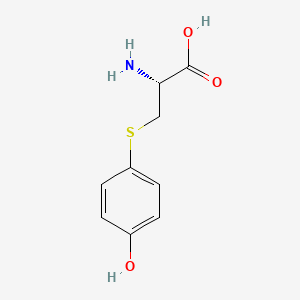
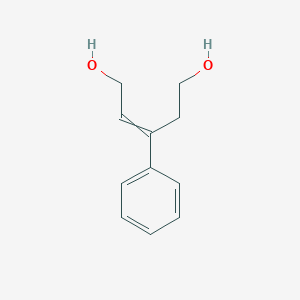
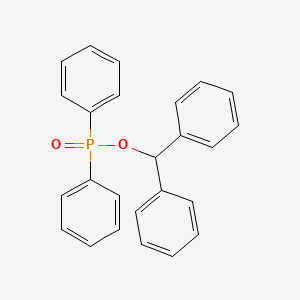
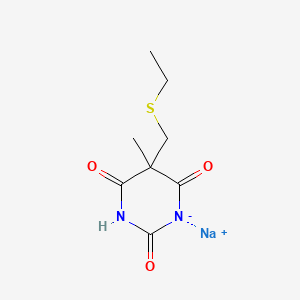
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)

